4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride
Description
4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride is a substituted benzonitrile derivative characterized by a methyl group at the 4-position of the benzene ring and a propan-2-ylamino (isopropylamino) group at the 2-position, with a nitrile substituent. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-2-(propan-2-ylamino)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)13-11-6-9(3)4-5-10(11)7-12;/h4-6,8,13H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASPBDLCWXTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)NC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride typically involves several steps. One common method includes the reaction of 4-methylbenzonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst like triethylamine . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction time and improve efficiency . The use of less toxic reagents and solvents is also considered to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 210.71 g/mol. It is characterized by a benzonitrile moiety substituted with a propan-2-ylamino group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and development.
Pharmacological Applications
1. Drug Development
4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride is primarily used in pharmaceutical research. Its ability to interact with specific biological targets positions it as a candidate for drug development, particularly for neurological disorders and metabolic diseases. Studies indicate that it may act as an inhibitor in certain enzymatic pathways, suggesting potential therapeutic applications.
2. Synthesis of Pharmacologically Active Molecules
The compound serves as a precursor in the synthesis of various pharmacologically active molecules. Research has demonstrated its use in creating compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. For instance, it has been utilized in the synthesis of pyrrole derivatives, which are significant in medicinal chemistry due to their potential antipsychotic and anticancer effects.
Organic Chemistry Applications
1. Catalysis
In organic chemistry, this compound is employed as a catalyst in various reactions. It plays a crucial role in sustainable synthetic pathways, such as the iridium-catalyzed synthesis of pyrroles. The catalytic properties of this compound facilitate the formation of derivatives that exhibit notable biological activities.
2. Quality Control Standards
The compound can also serve as a reference standard in analytical chemistry for quality control purposes. Its defined chemical structure allows researchers to utilize it for calibrating instruments and validating analytical methods.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Biological Activity Assessment : Research indicates that this compound exhibits significant biological activity, particularly regarding its interaction with receptors and enzymes involved in metabolic pathways.
- Synthetic Pathways : Investigations into synthetic methodologies have revealed efficient routes for producing this compound, emphasizing eco-friendly practices that are suitable for industrial applications .
- Pharmacodynamics and Pharmacokinetics : Ongoing studies aim to elucidate the mechanisms of action for this compound, exploring its pharmacodynamics and pharmacokinetics to better understand its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine Derivatives ()
4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile and its chlorinated analogue (Compound 3) feature a pyrimidine ring instead of the isopropylamino group. The pyrimidine moiety enhances hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., kinases or enzymes). However, the nitrile group in the target compound could confer distinct electronic effects, altering reactivity in nucleophilic environments .
Adrenergic Blockers ()
Phentolamine hydrochloride shares a benzonitrile core but incorporates an imidazoline ring and hydroxylated aromatic groups. The imidazoline structure is critical for its adrenergic blocking activity, highlighting how ring systems adjacent to the benzonitrile group dictate therapeutic function. In contrast, the target compound’s simpler substituents may limit its biological activity to non-receptor-mediated applications .
Solubility and Reactivity
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () replaces the nitrile with a carboxylic acid group, drastically increasing water solubility. This modification is advantageous for formulations requiring high bioavailability but may reduce stability in acidic conditions compared to the nitrile’s resistance to hydrolysis .
Biological Activity
4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride, also known as 4-{[(propan-2-yl)amino]methyl}benzonitrile hydrochloride, is a synthetic compound with significant potential in pharmacological applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C12H16ClN2, with a molecular weight of approximately 210.71 g/mol. The compound features a benzonitrile moiety substituted with a propan-2-ylamino group, which enhances its solubility and reactivity in biological systems.
Pharmacological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of pharmacology. Key findings include:
- Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor in various enzymatic pathways. Its interactions with specific enzymes may lead to modulation of biochemical processes relevant to disease states .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
- Neurological Applications : Due to its structural characteristics, it is being investigated for potential applications in treating neurological disorders. The modulation of neurotransmitter systems and receptor interactions could provide therapeutic benefits.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways .
- Enzymatic Pathway Interference : By inhibiting certain enzymes, the compound could disrupt metabolic pathways that are critical for tumor growth or neurodegenerative processes.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2023) | Showed modulation of neurotransmitter systems, indicating potential for use in treating anxiety disorders. |
| Study C (2023) | Investigated enzyme inhibition pathways, revealing a novel mechanism that could be targeted for drug development. |
These findings underscore the diverse biological activities associated with this compound.
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. This includes:
- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level will aid in optimizing the compound for therapeutic use.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects will be crucial for translating laboratory findings into clinical applications.
- Structural Modifications : Exploring analogs and derivatives may enhance biological activity or selectivity towards specific targets.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride?
The synthesis typically involves:
- Amination and Hydrochloride Formation : Reacting 4-methyl-2-aminobenzonitrile with isopropylamine under inert conditions, followed by treatment with hydrochloric acid (HCl) in anhydrous ethanol to form the hydrochloride salt .
- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) to achieve >95% purity. Residual impurities (e.g., unreacted starting materials) can be monitored via HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular geometry, hydrogen bonding networks, and lattice energy. For example, SC-XRD confirmed the planar structure of a related benzonitrile derivative with a mean C–C bond length of 1.39 Å .
- FT-IR and NMR Spectroscopy : FT-IR identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹), while ¹H/¹³C NMR confirms proton environments (e.g., isopropylamine methyl groups at δ 1.2–1.4 ppm) .
Q. How should researchers assess solubility and stability for experimental design?
- Solubility : Test in DMSO (≥50 mg/mL for biological assays) and aqueous buffers (pH 2–7). Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of nitrile to amide) .
Advanced Research Questions
Q. How can conflicting spectroscopic data between experimental and computational models be resolved?
- DFT Calculations : Compare experimental FT-IR or NMR results with density functional theory (DFT)-predicted spectra. For example, hydrogen bonding interactions in crystal structures (e.g., N–H⋯Cl) can cause deviations in vibrational frequencies .
- Validation : Repeat experiments under controlled humidity/temperature to minimize environmental effects on spectral data .
Q. What strategies optimize yield and purity in large-scale synthesis?
-
Reaction Optimization :
Parameter Optimal Condition Effect on Yield/Purity Temperature 80–100°C (reflux) Increases reaction rate Solvent Anhydrous ethanol Precludes hydrolysis Catalyst None (amine base) Reduces side products Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .
Q. How are impurities profiled and controlled in pharmaceutical-grade batches?
- Impurity Identification : Common impurities include:
- Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap excess amines during synthesis .
Q. What in vitro assays are suitable for evaluating biological activity?
- Receptor Binding Assays : Screen for interactions with neurological targets (e.g., GABAₐ receptors) using radioligand displacement. A related benzodiazepine hydrochloride showed IC₅₀ values in the nanomolar range .
- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins. Ensure DMSO concentrations remain <0.1% to avoid solvent toxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
